

# BI 224436: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: BI 224436

Cat. No.: B606078

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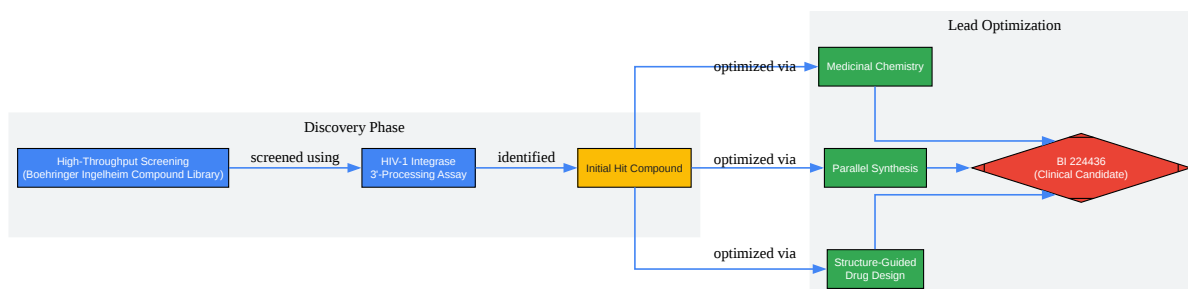
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of **BI 224436**, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

## Discovery and Lead Optimization

The discovery of **BI 224436** originated from a high-throughput screening of the Boehringer Ingelheim compound collection.<sup>[1][2]</sup> The primary assay employed was designed to specifically measure the 3'-processing activity of HIV-1 integrase, a crucial step in the viral replication cycle where the enzyme cleaves a dinucleotide from each 3'-end of the viral DNA.<sup>[1][2]</sup> This screening led to the identification of an initial hit compound, which served as the scaffold for an extensive lead optimization program.<sup>[1]</sup>

A combination of medicinal chemistry, parallel synthesis, and structure-guided drug design was instrumental in refining the initial hit.<sup>[3][4][5]</sup> The optimization process focused on enhancing antiviral potency, improving pharmacokinetic properties, and ensuring a favorable safety profile. This multi-pronged approach ultimately culminated in the identification of **BI 224436** as a clinical candidate.<sup>[1]</sup>

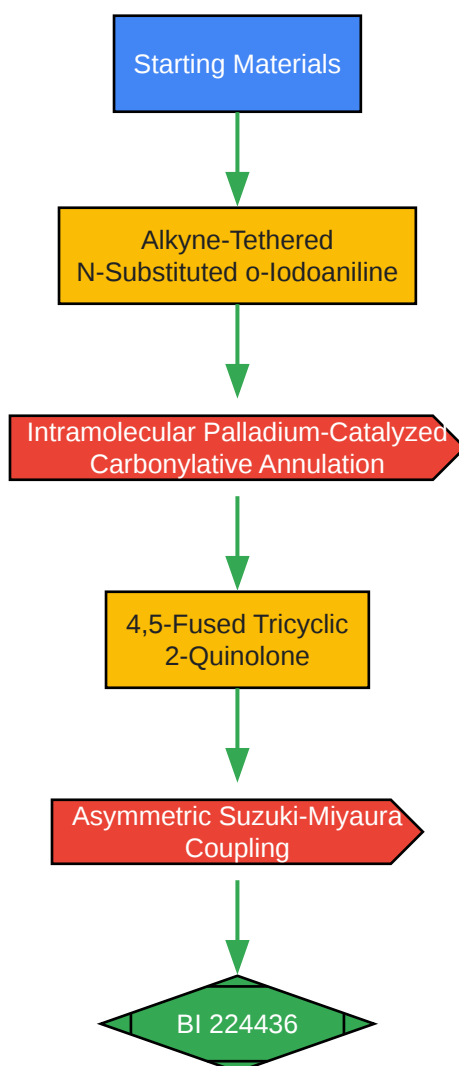


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Discovery and Lead Optimization Workflow for **BI 224436**.

## Synthesis Process

The synthesis of **BI 224436** is a multi-step process that involves the construction of its complex heterocyclic core. While detailed, step-by-step protocols are proprietary, the general synthetic strategy has been disclosed in the scientific literature. A key step in a formal synthesis involves an intramolecular palladium-catalyzed carbonylative annulation to form a 4,5-fused tricyclic 2-quinolone intermediate.[6] Another critical transformation is an asymmetric Suzuki-Miyaura coupling reaction to introduce the quinoline substituent at the C4 position.[6] Synthetic schemes and characterization of key intermediates are available in the supporting information of peer-reviewed publications.[7]



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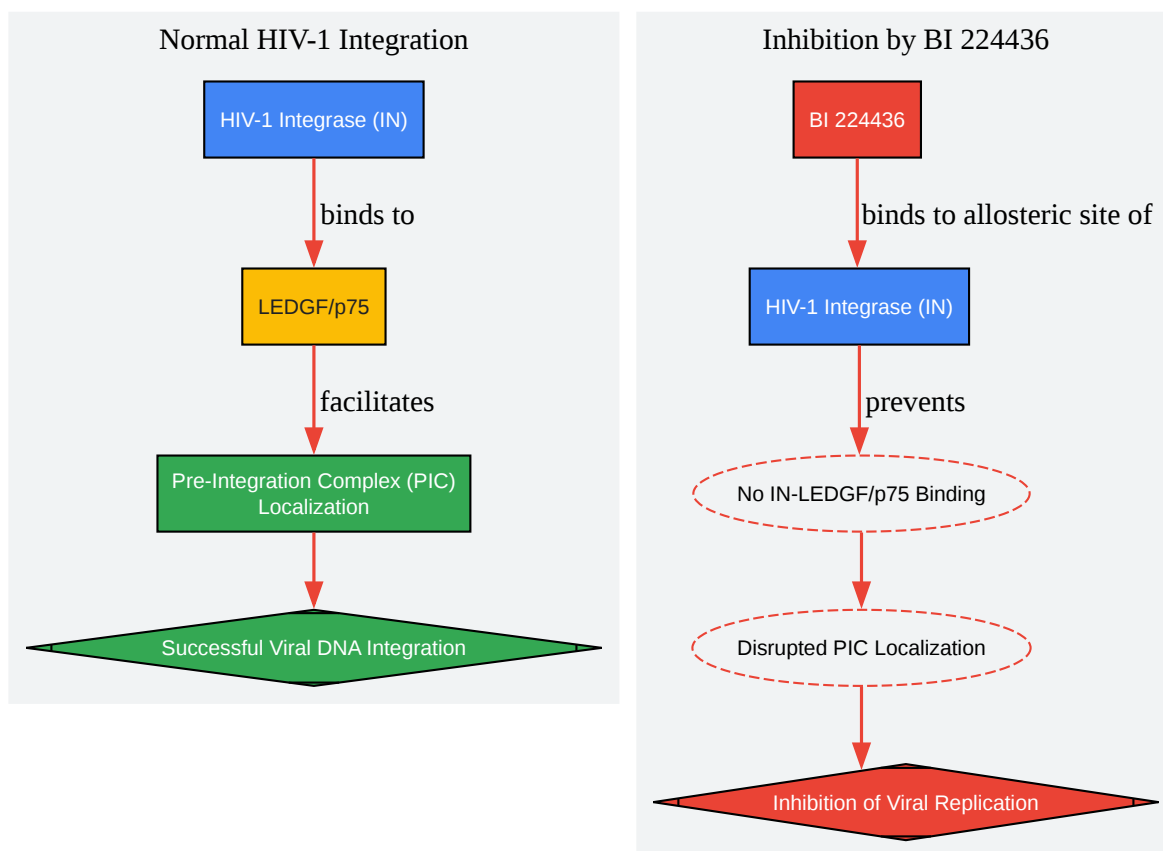
Key Steps in the Formal Synthesis of **BI 224436**.

## Mechanism of Action

**BI 224436** is a non-catalytic site integrase inhibitor (NCINI), distinguishing it from earlier integrase strand transfer inhibitors (INSTIs) like raltegravir.[8][9] It exerts its antiviral effect through a unique allosteric mechanism.[8]

**BI 224436** binds to a conserved, hydrophobic pocket at the dimer interface of the catalytic core domain (CCD) of HIV-1 integrase.[8][9] This pocket is also the binding site for the host cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the proper trafficking and integration of the viral pre-integration complex (PIC) into the host genome.[9] By

occupying this pocket, **BI 224436** competitively inhibits the interaction between integrase and LEDGF/p75.[9] This disruption prevents the proper localization of the PIC and inhibits the 3'-processing step of viral DNA integration.[2][9]



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Mechanism of Action of **BI 224436**.

## Quantitative Biological Data

### In Vitro Antiviral Activity and Cytotoxicity

**BI 224436** demonstrates potent antiviral activity against various laboratory strains of HIV-1. The tables below summarize its efficacy and safety profile.

Parameter	Value	Cell Type	Notes
EC50	<15 nM	Various HIV-1 laboratory strains	50% effective concentration for inhibiting viral replication.[3][4][5]
7.2 nM	PBMCs (HXB2 strain)	Activity in peripheral blood mononuclear cells.[3]	
14 nM	PBMCs (NL4.3 strain)		
15 nM	PBMCs	Least-susceptible HIV-1 laboratory strain tested.[3]	
EC95	22 - 75 nM	-	95% effective concentration, serum-shifted values.[3][4][5]
CC50	>90 $\mu$ M	-	50% cytotoxic concentration.[3][4][5]
>120 $\mu$ M	PBMCs	After 7 days of incubation.[3]	
IC50 (3'-processing)	11 $\pm$ 1 nM	-	Inhibition of the integrase-LEDGF interaction.[7]
IC50 (Strand Transfer)	>50 $\mu$ M	-	Minimal inhibition of the strand transfer step.[4]
Human Serum Shift	~2.1-fold	-	Decrease in antiviral potency in the presence of 50% human serum.[3][4][5]

## Preclinical Pharmacokinetics

**BI 224436** exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its advancement into clinical trials.

Species	Clearance (CL) (% of Hepatic Blood Flow)	Oral Bioavailability (F) (%)
Rat	0.7%	54%
Monkey	23%	82%
Dog	8%	81%
Data from references[3][4][5][10].		

## Experimental Protocols

### HIV-1 Integrase 3'-Processing Assay

This enzymatic assay was central to the discovery of **BI 224436**.

Principle: The assay utilizes a synthetic DNA substrate that mimics the viral long terminal repeat (LTR) and is labeled with a fluorophore and a quencher. In the presence of active HIV-1 integrase, the 3'-processing reaction cleaves a dinucleotide to which the quencher is attached, leading to an increase in fluorescence.

General Protocol:

- Recombinant HIV-1 integrase is incubated with the fluorophore-quencher labeled DNA substrate in a suitable buffer.
- Test compounds, such as **BI 224436**, are added at various concentrations.
- The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.
- The fluorescence intensity is measured using a plate reader.

- The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated.[\[1\]](#)[\[2\]](#)

## Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of the compound in a more physiologically relevant setting.

Principle: The ability of **BI 224436** to inhibit HIV-1 replication in primary human immune cells is quantified by measuring the production of the viral p24 antigen.

General Protocol:

- PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA).
- The stimulated cells are infected with a laboratory strain of HIV-1.
- The infected cells are then cultured in the presence of serial dilutions of **BI 224436**.
- After a specific incubation period (e.g., 7 days), the cell culture supernatant is collected.
- The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- The concentration of the compound that reduces p24 production by 50% (EC50) is determined.[\[3\]](#)

## Cytotoxicity Assay

This assay evaluates the potential toxicity of the compound to host cells.

Principle: The metabolic activity of cells is used as an indicator of cell viability. A common method is the MTT assay.

General Protocol:

- Cells (e.g., PBMCs or a cell line) are cultured in the presence of various concentrations of **BI 224436**.
  - After a defined incubation period, a tetrazolium salt such as MTT is added to the cell culture.
  - Viable cells with active metabolism convert the MTT into a colored formazan product.
  - The formazan is solubilized, and the absorbance is measured.
  - The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
- [4]

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